molecular formula C18H23N3O B6778337 N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-2-(1H-indazol-6-yl)acetamide

N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-2-(1H-indazol-6-yl)acetamide

Cat. No.: B6778337
M. Wt: 297.4 g/mol
InChI Key: ANFUILCMTVDGQV-UHFFFAOYSA-N
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Description

N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-2-(1H-indazol-6-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex structure, which includes an indazole ring and an octahydro-indenyl group

Properties

IUPAC Name

N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-2-(1H-indazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c22-18(9-12-4-5-15-11-19-21-17(15)8-12)20-16-7-6-13-2-1-3-14(13)10-16/h4-5,8,11,13-14,16H,1-3,6-7,9-10H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFUILCMTVDGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(CC2C1)NC(=O)CC3=CC4=C(C=C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-2-(1H-indazol-6-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indazole Ring: Starting from a suitable precursor, the indazole ring can be synthesized through cyclization reactions.

    Synthesis of the Octahydro-indenyl Group: This can be achieved through hydrogenation of an indene derivative.

    Coupling Reaction: The final step involves coupling the indazole ring with the octahydro-indenyl group using acetamide as a linker. This step may require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate the reaction.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-2-(1H-indazol-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-2-(1H-indazol-6-yl)acetamide involves its interaction with specific molecular targets. These targets could include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, triggering a cellular response.

    DNA/RNA: The compound could interact with genetic material, influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-2-(1H-indazol-5-yl)acetamide
  • N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-2-(1H-indazol-4-yl)acetamide

Uniqueness

N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-2-(1H-indazol-6-yl)acetamide is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to the position of the indazole ring and the specific substituents attached to it.

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